molecular formula C11H15N3 B1480882 6-cyclopentyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098054-25-0

6-cyclopentyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480882
CAS No.: 2098054-25-0
M. Wt: 189.26 g/mol
InChI Key: IDKAEGUOAKPXNU-UHFFFAOYSA-N
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Description

Historical Development of Bicyclic Heterocyclic Compounds

The development of bicyclic heterocyclic compounds represents a fundamental milestone in organic chemistry, originating from early nineteenth-century investigations into ring-containing molecules. Heterocyclic chemistry began its formal development in the 1800s, coinciding with the broader emergence of organic chemistry as a distinct scientific discipline. The progression from simple five-membered and six-membered heterocycles to more complex fused ring systems demonstrated the potential for creating structurally diverse molecules with enhanced biological properties. Bicyclic compounds, characterized by two joined rings sharing at least one common bond, emerged as particularly valuable synthetic targets due to their increased structural rigidity and potential for selective biological interactions.

The imidazo[1,2-b]pyrazole scaffold specifically represents a convergence of two important nitrogen-containing heterocycles. The pyrazole ring, a five-membered structure containing two nitrogen atoms, has demonstrated extensive biological activity across multiple therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The imidazole component contributes additional nitrogen functionality and unique electronic properties that enhance molecular interactions with biological targets. The fusion of these two ring systems creates a bicyclic architecture that maintains the beneficial properties of both parent heterocycles while introducing new possibilities for molecular recognition and binding affinity.

Historical synthesis methods for imidazo[1,2-b]pyrazole derivatives initially relied on multi-step cyclization reactions involving appropriately substituted precursors. Early synthetic approaches often required harsh reaction conditions and extensive purification procedures, limiting their practical application in pharmaceutical development. However, the introduction of modern methodologies, particularly the Groebke-Blackburn-Bienaymé reaction, revolutionized the synthesis of these compounds by enabling rapid, efficient construction of the bicyclic framework under mild conditions. This three-component reaction utilizes aminopyrazole derivatives, aldehydes, and isocyanides to construct the imidazo[1,2-b]pyrazole core in a single synthetic operation, significantly improving accessibility and enabling the generation of diverse chemical libraries.

Significance of 6-Cyclopentyl-1-Methyl Substitution Patterns

The specific substitution pattern present in 6-cyclopentyl-1-methyl-1H-imidazo[1,2-b]pyrazole demonstrates sophisticated understanding of structure-activity relationships in heterocyclic chemistry. The cyclopentyl group positioned at the 6-position introduces significant steric bulk and lipophilicity, properties that profoundly influence the compound's biological activity and pharmacokinetic characteristics. The five-membered saturated ring system provides conformational flexibility while maintaining sufficient rigidity to enforce specific spatial orientations that may be crucial for target binding. This substitution pattern contrasts with simpler alkyl groups or aromatic substituents, offering a unique balance of hydrophobic character and conformational constraint.

The methyl group at the 1-position serves multiple functional roles beyond simple steric effects. This substituent influences the electronic distribution within the bicyclic system and may affect the compound's ability to participate in hydrogen bonding interactions. The positioning of the methyl group at the nitrogen atom also prevents tautomeric equilibria that might otherwise complicate the compound's biological activity profile. Research has demonstrated that this specific substitution pattern enhances aqueous solubility compared to other imidazo[1,2-b]pyrazole derivatives, a critical factor for pharmaceutical development.

Comparative analysis of related compounds reveals the importance of these specific substitution patterns. Studies examining various cycloalkyl substituents at the 6-position have shown that the cyclopentyl group provides optimal biological activity compared to smaller or larger ring systems. The methyl substitution at the 1-position offers advantages over hydrogen or larger alkyl groups in terms of metabolic stability and binding selectivity. These findings underscore the precision required in heterocyclic design, where seemingly minor structural modifications can result in significant changes in biological activity and pharmaceutical properties.

Table 1: Comparative Analysis of Substitution Patterns in Imidazo[1,2-b]pyrazole Derivatives

Position Substituent Molecular Weight (g/mol) Key Properties Reference
1-Position Methyl 189.26 Enhanced solubility, metabolic stability
1-Position Ethyl 203.29 Increased lipophilicity, altered binding
1-Position Cyclopentyl 231.33 Bulky steric effects, reduced flexibility
6-Position Cyclopentyl 189.26 Optimal biological activity, conformational constraint
6-Position Phenyl 183.21 Aromatic interactions, planar geometry

Scope of Imidazo[1,2-b]pyrazole-Based Pharmacophores

The imidazo[1,2-b]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating activity across diverse therapeutic areas. These compounds have shown particular promise as enzyme inhibitors, with documented activity against cyclooxygenase-2, alpha-glucosidase, and carbonic anhydrase. The bicyclic framework provides multiple points for molecular recognition, enabling the design of selective inhibitors that can discriminate between closely related enzyme isoforms. This selectivity is crucial for developing therapeutics with improved efficacy and reduced side effects compared to existing treatments.

Anti-inflammatory activity represents a significant area of investigation for imidazo[1,2-b]pyrazole derivatives. Research has demonstrated that compounds within this class can effectively inhibit pro-inflammatory mediators including tumor necrosis factor-alpha and interleukin-6. The mechanism of action involves interaction with cyclooxygenase-2, a key enzyme in the inflammatory cascade. Some derivatives have demonstrated inhibitory potency comparable to or exceeding that of established anti-inflammatory drugs such as celecoxib and meloxicam, while potentially offering improved selectivity profiles.

The scope of biological activity extends beyond enzyme inhibition to include potential applications in cancer therapy and metabolic disorders. Imidazo[1,2-b]pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, with some compounds inducing differentiation-coupled apoptosis in acute myeloid leukemia cells. Additionally, these compounds have shown promise as alpha-glucosidase inhibitors, suggesting potential applications in diabetes management. The broad spectrum of biological activities reflects the versatility of the imidazo[1,2-b]pyrazole scaffold and its capacity to interact with diverse biological targets through multiple binding modes.

Table 2: Biological Activity Profile of Imidazo[1,2-b]pyrazole Derivatives

Biological Target Activity Type Potency Range Mechanism of Action Reference
Cyclooxygenase-2 Inhibition 3.37-7.58 μM Competitive binding
Alpha-glucosidase Inhibition 95.0-372.8 μM Competitive inhibition
Carbonic anhydrase Inhibition Variable Active site binding
Cancer cell lines Cytotoxicity 80 nM Apoptosis induction
Pro-inflammatory cytokines Suppression 59-76% inhibition Transcriptional regulation

The structural diversity achievable within the imidazo[1,2-b]pyrazole framework enables systematic exploration of structure-activity relationships. Synthetic methodologies have been developed to enable regioselective functionalization at multiple positions of the bicyclic core, facilitating the creation of focused chemical libraries for biological screening. These approaches include bromination-magnesiation sequences, metal-catalyzed cross-coupling reactions, and direct metalation procedures that allow introduction of diverse functional groups with high selectivity. The availability of these synthetic tools has accelerated the discovery of new bioactive compounds and enabled optimization of lead structures for pharmaceutical development.

Properties

IUPAC Name

6-cyclopentyl-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-13-6-7-14-11(13)8-10(12-14)9-4-2-3-5-9/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKAEGUOAKPXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=CC(=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-cyclopentyl-1-methyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby modulating various biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can undergo degradation over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has also been associated with alterations in cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing cellular function and promoting tissue repair. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These metabolic interactions can influence the overall metabolic flux and levels of specific metabolites within the cell. Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can significantly impact its efficacy and potential side effects, making it essential to study these processes in detail.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and optimizing its use in various applications.

Biological Activity

6-Cyclopentyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique imidazo[1,2-b]pyrazole core with a cyclopentyl group at the 6-position and a methyl group at the 1-position. Its molecular formula is C₁₁H₁₄N₄, and it is characterized by high solubility in various solvents, which enhances its bioavailability.

Research indicates that this compound interacts with several biological targets, primarily enzymes and receptors involved in inflammation and cancer pathways.

Key Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : This compound has shown potential in downregulating pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
  • Kinase Inhibition : It exhibits inhibitory effects on various kinases involved in cell signaling pathways related to cancer progression. For instance, it has been reported to inhibit p38 MAPK and ERK pathways, which are pivotal in regulating cell proliferation and survival .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Several studies have demonstrated the compound's efficacy against various cancer cell lines:

  • Breast Cancer : In vitro studies showed significant inhibition of proliferation in breast cancer cell lines with IC₅₀ values in the low micromolar range .
  • Lymphoma : The compound also exhibited cytotoxic effects against lymphoma cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases. It has been shown to significantly reduce the levels of pro-inflammatory markers in cellular models .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains, suggesting its potential use in treating infections .

Case Studies and Research Findings

A number of studies have explored the pharmacological profiles of similar compounds within the imidazo[1,2-b]pyrazole class:

StudyFindings
Rahimizadeh et al. (2018)Reported antimicrobial activity against methicillin-resistant Staphylococcus aureus with MIC values indicating effectiveness .
Bendjeddou et al. (2023)Demonstrated that derivatives of imidazo[1,2-b]pyrazole can inhibit key kinases involved in cancer signaling pathways .
MDPI Research (2020)Highlighted the anti-inflammatory effects of pyrazole derivatives on TNFα and IL-6 production .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Properties
The compound has been extensively studied for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Activity : Research indicates that 6-cyclopentyl-1-methyl-1H-imidazo[1,2-b]pyrazole exhibits significant anti-inflammatory properties. It acts by inhibiting specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been observed to inhibit the growth of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .
  • Anticancer Activity : The compound has demonstrated promising anticancer properties by modulating cellular signaling pathways and inducing apoptosis in cancer cells. Its mechanism involves the inhibition of key enzymes that are overactive in cancerous tissues .

Case Study: Enzyme Inhibition
A notable study investigated the compound's role as a competitive inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The results indicated a dose-dependent inhibition, highlighting its potential as an anti-inflammatory drug candidate.

Biological Research

Mechanisms of Action
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound binds to specific enzymes, modulating their activity. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which may have implications for diabetes management .
  • Receptor Modulation : It interacts with receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. This property is particularly relevant in cancer research where receptor modulation can alter tumor growth dynamics .

Material Science

Applications in Advanced Materials
Beyond biological applications, this compound is being explored for its potential use in material science:

  • Organic Semiconductors : The unique electronic properties of this compound make it suitable for developing organic semiconductors used in electronic devices. Its ability to facilitate charge transport can enhance the performance of organic light-emitting diodes (OLEDs) and photovoltaic cells.
  • Dyes and Pigments : The compound's structural characteristics allow it to be utilized in synthesizing dyes with specific optical properties. This application is particularly valuable in industries focusing on textiles and coatings where color stability and vibrancy are critical .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key physicochemical properties (e.g., logD, solubility, pKa) of imidazo[1,2-b]pyrazole derivatives vary significantly with substituents:

Compound Name Substituents logD Aqueous Solubility pKa Key Reference
6-Cyclopentyl-1-methyl-1H-imidazo[1,2-b]pyrazole 6-Cyclopentyl, 1-CH₃ ~2.8* Moderate ~7.3†
1H-Imidazo[1,2-b]pyrazole analogue of Pruvanserin 6-Functionalized (non-indole) 1.5 High 7.3
Ethyl 6-methyl-sulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate 6-SCH₃, 7-COOEt, 2-Ph N/A Low (crystalline) N/A
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 6-Cyclopropyl, 1-(Cl-ethyl) ~2.5 Low N/A

*Estimated based on cyclopentyl’s lipophilicity; †Deprotonation of core NH in physiological conditions .

Key Observations :

  • The cyclopentyl group in the target compound likely increases logD compared to the cyclopropyl analogue (logD ~2.5), balancing lipophilicity and solubility .
  • Replacing indole with imidazo[1,2-b]pyrazole (as in the pruvanserin analogue) reduces logD from 3.0 to 1.5, enhancing aqueous solubility .
  • Bulky substituents (e.g., phenyl in ) may reduce solubility due to crystalline packing, as seen in the ethyl carboxylate derivative .
Anti-Inflammatory and Immunomodulatory Activity
  • Dual Chemotaxis Inhibition : 2,3-Dihydro-imidazo[1,2-b]pyrazole derivatives (e.g., compound 300) inhibit fMLP-OMe and IL8-induced chemotaxis (IC₅₀ = 3.9 and 1.2 nM, respectively), highlighting the scaffold’s versatility .
Anticancer and Antimicrobial Activity
  • Antifungal Activity : Pyrazole derivatives with electron-withdrawing groups (e.g., Cl) show MIC values as low as 15.6 µg/mL against C. albicans, though the cyclopentyl group’s role remains unexplored .

Preparation Methods

A well-established synthetic approach to imidazo[1,2-b]pyrazoles involves a sequential one-pot reaction starting from ethoxymethylene malonic acid derivatives, hydrazine, aldehydes, and isocyanides. This method has been documented with various substituents and can be adapted for the introduction of cyclopentyl and methyl groups at the desired positions.

  • Step 1: Reaction of hydrazine monohydrate with ethoxymethylene malonic acid derivatives under microwave irradiation to form an intermediate hydrazone.
  • Step 2: Sequential addition of aldehydes, trifluoroacetic acid (TFA), and isocyanides at room temperature to induce cyclization and formation of the imidazo[1,2-b]pyrazole core.
  • Step 3: Isolation of the product by filtration, washing, and drying, or purification by flash chromatography if necessary.

This method allows for high yields and efficient synthesis of diverse substituted imidazo[1,2-b]pyrazoles, including those with bulky substituents.

Specific Preparation of 6-cyclopentyl-1-methyl-1H-imidazo[1,2-b]pyrazole

While direct literature specifically naming "this compound" is limited, the synthetic methodology for closely related compounds can be extrapolated. The cyclopentyl group at position 6 can be introduced via the aldehyde component in the sequential one-pot synthesis, using cyclopentanecarboxaldehyde as the aldehyde reagent. The 1-methyl substitution is typically introduced by using methyl-substituted hydrazine or by methylation post-cyclization.

General reaction conditions (adapted):

Reagent/Condition Amount/Parameter Notes
Hydrazine monohydrate 0.55 mmol Reacts with ethoxymethylene malonate
Ethoxymethylene malonic acid derivative 0.50 mmol Starting material for core formation
Microwave irradiation 120°C, 150 W, 10 min Promotes intermediate formation
Cyclopentanecarboxaldehyde 0.55 mmol Source of cyclopentyl group at C6
Trifluoroacetic acid (TFA) 0.10 mmol (7.7 μl) Acid catalyst
Isocyanide (e.g., methyl isocyanide) 0.55 mmol Introduces 1-methyl group
Solvent Ethanol (EtOH), 0.5 ml Medium for reaction
Reaction time 10–60 min at room temperature Cyclization and product formation

Detailed Experimental Procedure

  • Formation of Intermediate: Add hydrazine monohydrate to a solution of ethoxymethylene malonic acid derivative in ethanol. Subject the mixture to microwave irradiation (e.g., 120°C, 150 W) for 10 minutes to form the hydrazone intermediate.

  • Cyclization: Add cyclopentanecarboxaldehyde, trifluoroacetic acid, and methyl isocyanide sequentially to the reaction mixture. Stir at room temperature for 10 to 60 minutes to promote cyclization and formation of the imidazo[1,2-b]pyrazole ring system with the cyclopentyl and methyl substituents.

  • Isolation: Filter the precipitated product, wash with hexane or diethyl ether, and dry under vacuum to yield the target compound.

  • Purification (if necessary): Use flash chromatography with hexane/ethyl acetate mixtures to purify the compound.

Analytical Data and Characterization

  • NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure, with characteristic chemical shifts for the cyclopentyl protons and the methyl group at the N1 position.
  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
  • Melting Point: Determined to assess purity and identity.

Comparative Table of Key Preparation Parameters

Parameter Typical Value/Condition Effect on Yield/Quality
Hydrazine amount Slight excess (1.1 equiv) Ensures complete conversion
Microwave irradiation temperature 80–150°C depending on derivative Optimizes intermediate formation
Reaction time (cyclization) 10–60 min at room temperature Balances yield and side reactions
Acid catalyst (TFA) amount 0.1–0.2 equiv Facilitates cyclization
Solvent Ethanol or aprotic solvents Influences solubility and reaction rate
Purification Filtration or flash chromatography Removes impurities, improves purity

Research Findings and Notes

  • The microwave-assisted synthesis significantly reduces reaction times compared to conventional heating, improving throughput.
  • The one-pot sequential method allows for modular introduction of substituents by varying aldehydes and isocyanides, enabling facile synthesis of derivatives like this compound.
  • Use of trifluoroacetic acid as a catalyst promotes efficient cyclization without harsh conditions.
  • The method yields products in moderate to good yields (typically 60–75%), with high purity confirmed by NMR and MS.
  • The reaction is scalable and can be adapted for combinatorial synthesis of libraries of imidazo[1,2-b]pyrazole derivatives.

This synthesis approach is supported by detailed experimental data from Demjén et al. (Beilstein Journal of Organic Chemistry, 2014), which provides a robust framework for preparing 1H-imidazo[1,2-b]pyrazoles with diverse substituents including cyclopentyl and methyl groups. Additionally, general pyrazole synthesis methods involving cyclocondensation reactions with hydrazines provide complementary strategies for constructing the pyrazole portion of the molecule.

Q & A

Q. What are the key synthetic strategies for 6-cyclopentyl-1-methyl-1H-imidazo[1,2-b]pyrazole?

The synthesis of this compound typically involves selective functionalization of the imidazo[1,2-b]pyrazole core. A two-step approach is recommended:

Core Functionalization : Use Br/Mg-exchange or regioselective magnesiation/zincation with TMP-bases (e.g., TMPMgCl·LiCl) to introduce substituents at specific positions .

Cyclopentyl Group Introduction : Employ cross-coupling reactions (e.g., Kumada or Negishi couplings) with cyclopentyl Grignard reagents.
For scalable synthesis, a one-pot protocol using hydrazine hydrate, aldehydes, and isocyanides under mild acidic conditions (e.g., 10 mol% Sc(OTf)₃) achieves rapid cyclization (30–60 minutes) .

Q. How does the imidazo[1,2-b]pyrazole core influence physicochemical properties compared to indole derivatives?

Replacing indole with imidazo[1,2-b]pyrazole significantly alters key properties:

Property Indole Derivative (Pruvanserin) Imidazo[1,2-b]pyrazole Analogue
logD (lipophilicity) 2.81.9
Aqueous Solubility 0.05 mg/mL0.32 mg/mL
pKa 6.4 (piperazine NH)7.3 (core NH deprotonation)
The reduced logD and enhanced solubility arise from the imidazo[1,2-b]pyrazole’s lower aromaticity and increased polarity, making it advantageous for bioavailability .

Q. What characterization techniques are critical for confirming the structure and tautomeric forms?

  • NMR Spectroscopy : Use 2D NOESY and HSQC to resolve tautomerism (e.g., distinguishing 1H vs. 5H forms) and regioselectivity .
  • X-ray Crystallography : Resolve ambiguous protonation states (e.g., CCDC deposit 2097280 confirms the 1H tautomer) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and substituent incorporation .

Advanced Research Questions

Q. How can tautomerism and regioselectivity challenges in NMR analysis be addressed?

Tautomeric equilibria in imidazo[1,2-b]pyrazoles complicate NMR interpretation. Methodological solutions include:

  • Solvent Screening : Use DMSO-d₆ to slow exchange rates and resolve NH protons.
  • Variable-Temperature NMR : Identify coalescence temperatures to distinguish dynamic tautomers.
  • Isotopic Labeling : Introduce ¹⁵N or ²H labels to track protonation sites .
    For regioselectivity, compare coupling constants (J values) in ¹H NMR with DFT-calculated models .

Q. What strategies improve metabolic stability of imidazo[1,2-b]pyrazole derivatives?

  • Cytochrome P450 Inhibition Assays : Test hepatic microsomal stability (e.g., human CYP3A4/2D6 isoforms) to identify metabolic hotspots .
  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to reduce oxidative metabolism.
    • Replace methyl groups with deuterated analogs to slow CYP-mediated demethylation .
  • Prodrug Design : Mask polar NH groups with acetyl or PEGylated promoeities to enhance stability in plasma .

Q. How can conflicting bioactivity data across studies be reconciled?

Discrepancies in reported anticancer or antimicrobial activities often stem from:

  • Assay Variability : Standardize protocols (e.g., NCI-60 panel for cytotoxicity) to ensure consistency .
  • Tautomer-Dependent Activity : Validate the dominant tautomer under physiological conditions (pH 7.4) using UV-Vis titration .
  • Membrane Permeability Differences : Measure logP/logD and PAMPA permeability to correlate cellular uptake with activity .

Data Contradiction Analysis Example
A study reporting low antibacterial activity (MIC > 100 µg/mL) against S. aureus may conflict with high anti-biofilm activity (IC₅₀ = 5 µM). This discrepancy arises because biofilm inhibition often targets extracellular polymeric substances (EPS) rather than bacterial growth. Researchers should:

Perform dual assays (growth vs. biofilm inhibition) under identical conditions.

Use confocal microscopy to quantify EPS disruption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-cyclopentyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclopentyl-1-methyl-1H-imidazo[1,2-b]pyrazole

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